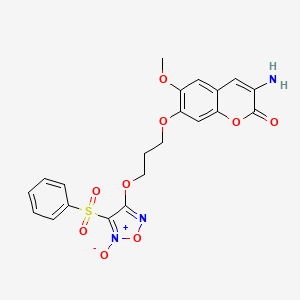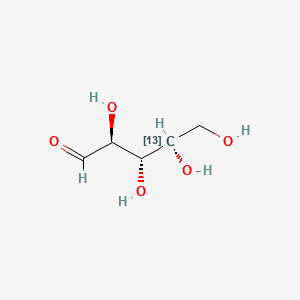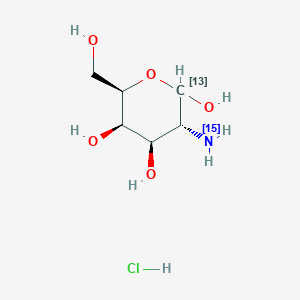
D(+)-Galactosamine-13C,15N (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D(+)-Galactosamine-13C,15N (hydrochloride): is a labeled derivative of D-galactosamine, an amino sugar derived from galactose. This compound is often used in biochemical research due to its unique isotopic labeling with carbon-13 and nitrogen-15, which allows for detailed studies of metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D(+)-Galactosamine-13C,15N (hydrochloride) typically involves the isotopic labeling of D-galactosamine. This process can be achieved through the fermentation of isotopically labeled glucose using specific strains of bacteria that convert glucose to galactosamine. The labeled galactosamine is then converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of D(+)-Galactosamine-13C,15N (hydrochloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 and nitrogen-15 isotopes into the galactosamine molecule. The fermentation broth is then processed to isolate and purify the labeled compound, which is subsequently converted to its hydrochloride salt form.
化学反応の分析
Types of Reactions: D(+)-Galactosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of galactosamine.
Reduction: Deoxy derivatives of galactosamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: D(+)-Galactosamine-13C,15N (hydrochloride) is used in studies involving carbohydrate chemistry and the synthesis of complex oligosaccharides.
Biology: In biological research, this compound is used to study glycosylation processes and the metabolism of amino sugars. It is also used in labeling experiments to trace metabolic pathways.
Medicine: D(+)-Galactosamine-13C,15N (hydrochloride) is used in medical research to investigate liver function and hepatotoxicity. It serves as a model compound to study liver injury and regeneration.
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and diagnostic purposes.
作用機序
Molecular Targets and Pathways: D(+)-Galactosamine-13C,15N (hydrochloride) exerts its effects by incorporating into glycoproteins and glycolipids. It inhibits RNA synthesis in hepatocytes, leading to liver injury. The compound’s labeled isotopes allow for detailed tracking of its incorporation and metabolism in biological systems.
類似化合物との比較
D-Glucosamine: Another amino sugar used in similar biochemical studies.
N-Acetyl-D-glucosamine: A derivative of glucosamine with acetylation at the amino group.
D-Mannosamine: An amino sugar similar to galactosamine but derived from mannose.
Uniqueness: D(+)-Galactosamine-13C,15N (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where detailed molecular insights are required.
特性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC名 |
(3R,4R,5R,6R)-3-(15N)azanyl-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1,7+1; |
InChIキー |
QKPLRMLTKYXDST-FJINOEKTSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)[15NH2])O)O)O.Cl |
正規SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


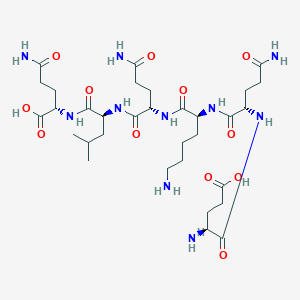
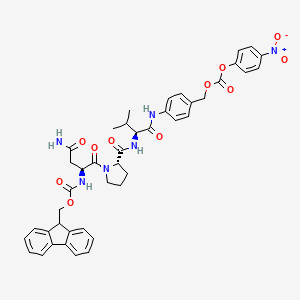
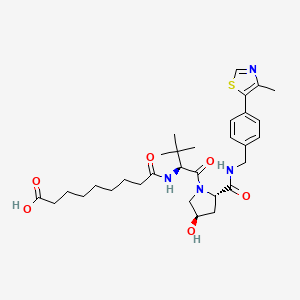

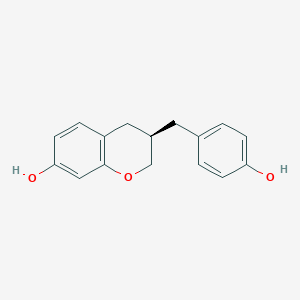
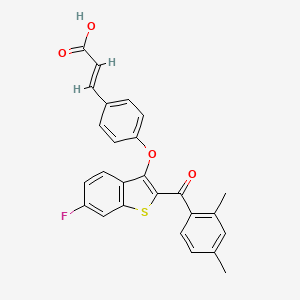
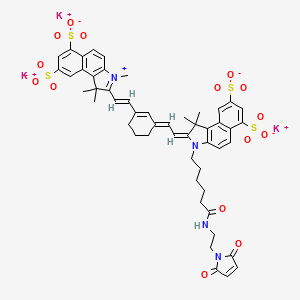
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
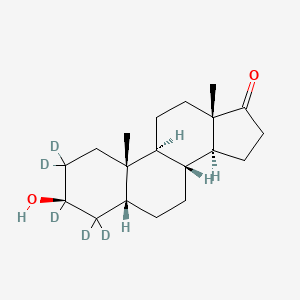
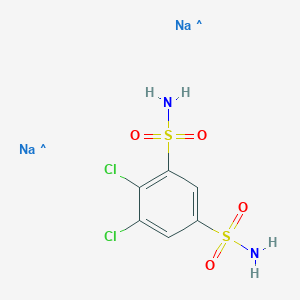
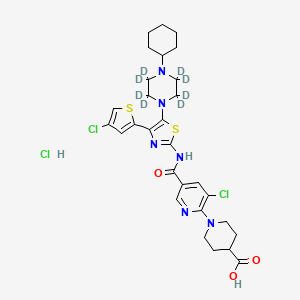
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
